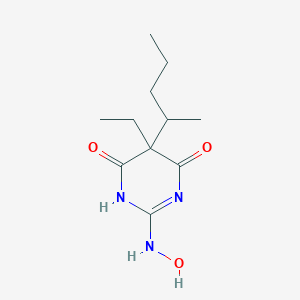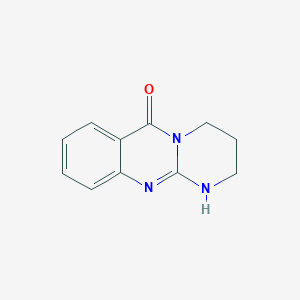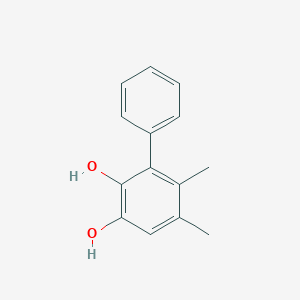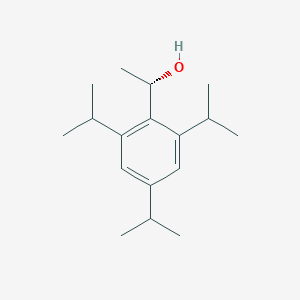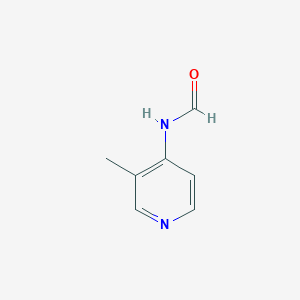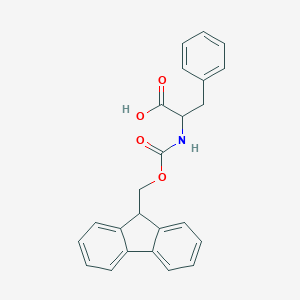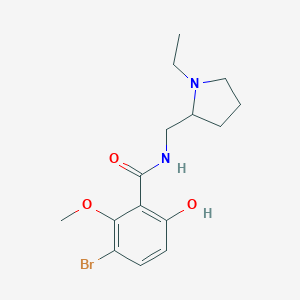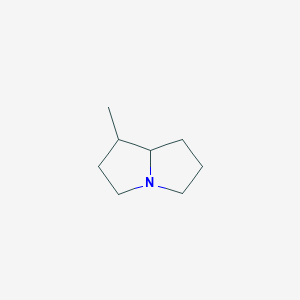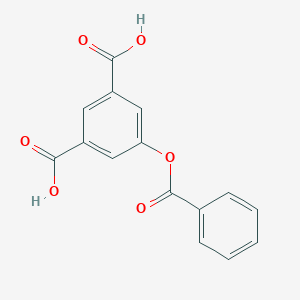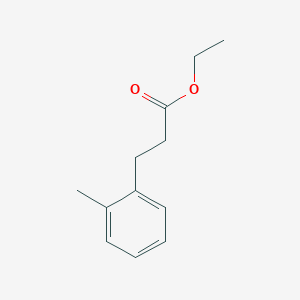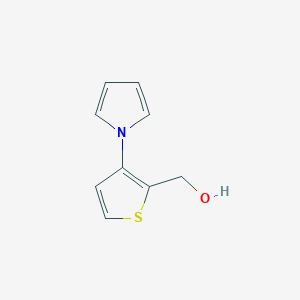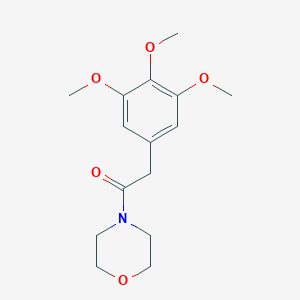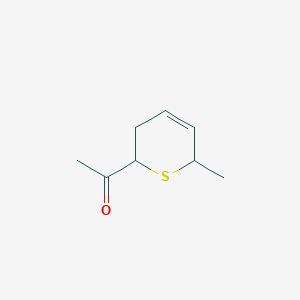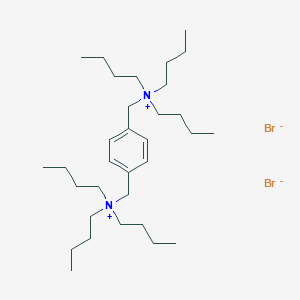
3-Methoxy-N,N'-diaminophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N,N'-diaminophthalamide, also known as MDP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MDP is a derivative of phthalamide, which is a widely used chemical in the pharmaceutical industry. MDP has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The exact mechanism of action of 3-Methoxy-N,N'-diaminophthalamide is not fully understood. However, studies have shown that 3-Methoxy-N,N'-diaminophthalamide can induce apoptosis in cancer cells by activating the caspase pathway. 3-Methoxy-N,N'-diaminophthalamide can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
3-Methoxy-N,N'-diaminophthalamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 3-Methoxy-N,N'-diaminophthalamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit inflammation. 3-Methoxy-N,N'-diaminophthalamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 3-Methoxy-N,N'-diaminophthalamide has been shown to have anti-angiogenic properties, which can inhibit the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxy-N,N'-diaminophthalamide has several advantages for lab experiments. It is a relatively stable compound, making it easy to store and handle. 3-Methoxy-N,N'-diaminophthalamide is also readily available, and its synthesis method is well-established. However, 3-Methoxy-N,N'-diaminophthalamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, 3-Methoxy-N,N'-diaminophthalamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methoxy-N,N'-diaminophthalamide. One potential direction is the development of 3-Methoxy-N,N'-diaminophthalamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of 3-Methoxy-N,N'-diaminophthalamide's mechanism of action, which can provide insights into its potential applications. Additionally, the development of new synthesis methods for 3-Methoxy-N,N'-diaminophthalamide can improve its availability and reduce its cost. Finally, the study of 3-Methoxy-N,N'-diaminophthalamide's effects on other physiological processes can provide new avenues for research.
Conclusion:
In conclusion, 3-Methoxy-N,N'-diaminophthalamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. 3-Methoxy-N,N'-diaminophthalamide has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. 3-Methoxy-N,N'-diaminophthalamide has several advantages for lab experiments, including its stability and availability, but it also has limitations, such as its limited solubility and toxicity at high concentrations. The study of 3-Methoxy-N,N'-diaminophthalamide's future directions can provide new insights into its potential applications and improve its availability and cost-effectiveness.
Méthodes De Synthèse
3-Methoxy-N,N'-diaminophthalamide can be synthesized through various methods, including the reaction of 3-methoxyphthalic anhydride with ammonia and hydrazine hydrate. This method involves the addition of ammonia to the anhydride, followed by the addition of hydrazine hydrate to the resulting product. The reaction takes place under reflux conditions, and the product is obtained through recrystallization. Another method involves the reaction of 3-methoxyphthalic anhydride with hydrazine hydrate and ammonium acetate. This method produces 3-Methoxy-N,N'-diaminophthalamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
3-Methoxy-N,N'-diaminophthalamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methoxy-N,N'-diaminophthalamide is in the field of cancer research. Studies have shown that 3-Methoxy-N,N'-diaminophthalamide can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. 3-Methoxy-N,N'-diaminophthalamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
103724-37-4 |
|---|---|
Nom du produit |
3-Methoxy-N,N'-diaminophthalamide |
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
3-methoxybenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C9H12N4O3/c1-16-6-4-2-3-5(8(14)12-10)7(6)9(15)13-11/h2-4H,10-11H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
GNTXGAAFFYOMLW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)NN)C(=O)NN |
SMILES canonique |
COC1=CC=CC(=C1C(=O)NN)C(=O)NN |
Autres numéros CAS |
103724-37-4 |
Synonymes |
3-methoxy-N,N'-diaminophthalamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



